PEG3 Spacer Length: Balance Between Degradation Potency and Synthetic Tractability
Linker length is a critical determinant of PROTAC degradation efficiency. A systematic study of linker‑free versus PEG3‑tethered PROTACs targeting the same protein demonstrated that incorporating a PEG3 spacer (as exemplified by Pro‑PEG3‑BA) resulted in a DC₅₀ of 416 nM, whereas the linker‑free analogue Pro‑BA achieved a DC₅₀ of 74 nM [1]. This 5.6‑fold difference illustrates that the presence of a PEG3 tether modulates degradation potency relative to a rigid, linker‑free architecture. Importantly, the PEG3 length is frequently identified as the optimal compromise in multi‑compound optimization campaigns, where PEG2 analogues exhibit insufficient reach to form stable ternary complexes and PEG4/PEG5 analogues increase molecular weight and conformational flexibility, often reducing degradation efficiency [2].
| Evidence Dimension | Degradation potency (DC₅₀) in a cellular assay |
|---|---|
| Target Compound Data | DC₅₀ = 416 nM (Pro-PEG3-BA, a PROTAC incorporating a PEG3 linker) |
| Comparator Or Baseline | DC₅₀ = 74 nM (Pro-BA, linker‑free PROTAC) |
| Quantified Difference | 5.6‑fold higher DC₅₀ (lower potency) for the PEG3‑containing PROTAC |
| Conditions | Cellular degradation assay; target protein and E3 ligase system reported in Nat. Commun. 2025 |
Why This Matters
This evidence defines the potency range associated with PEG3 linkers and enables researchers to anticipate the degradation efficiency of Chloroacetamido-C-PEG3-C3-NHBoc‑derived PROTACs relative to alternative linker designs.
- [1] Rao H, et al. Linker‑free PROTACs for efficient oncoprotein degradation. Nat. Commun. 2025. (Reported via eBioTrade). View Source
- [2] BOC Sciences. Comprehensive Guide to PROTAC Linkers: Types, Applications, and Ordering Options. 2025. View Source
